
Cyclohexene, dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, dichloro- is an organic compound that belongs to the class of cycloalkenes. It is a derivative of cyclohexene where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, dichloro- can be synthesized through the addition of dichlorocarbene to cyclohexene. This reaction involves the generation of dichlorocarbene from chloroform and a strong base such as potassium hydroxide. The dichlorocarbene then reacts with the double bond in cyclohexene to form cyclohexene, dichloro-.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, dichloro- typically involves the chlorination of cyclohexene. This process is carried out in the presence of a catalyst and under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexene molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, dichloro- undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or both chlorine atoms can be replaced by other substituents.
Addition Reactions: The compound can participate in addition reactions where new atoms or groups are added to the double bond.
Oxidation and Reduction Reactions: Cyclohexene, dichloro- can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen chloride or bromine can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexenes where chlorine atoms are replaced by other groups.
Addition Reactions: Products include cyclohexane derivatives with additional substituents.
Oxidation and Reduction Reactions: Products include cyclohexanone or cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexene, dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Cyclohexene, dichloro- is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexene, dichloro- involves its reactivity with other chemical species. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations, carbanions, and free radicals, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, dichloro-: A saturated analog with two chlorine atoms.
Cyclohexene, dibromo-: A similar compound with bromine atoms instead of chlorine.
Cyclohexene, diiodo-: A similar compound with iodine atoms instead of chlorine.
Uniqueness
Cyclohexene, dichloro- is unique due to its specific reactivity patterns and the types of products it forms. The presence of chlorine atoms imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
77752-44-4 |
|---|---|
Formule moléculaire |
C6H8Cl2 |
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
1,2-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1-4H2 |
Clé InChI |
QKXMPUAYRFNJAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


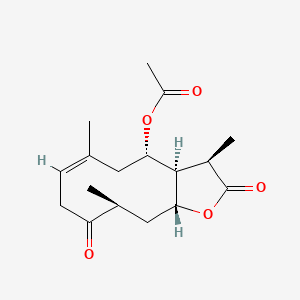
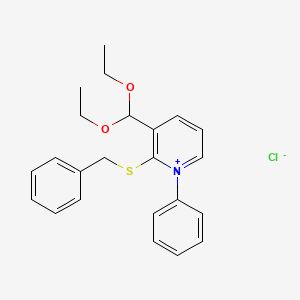
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

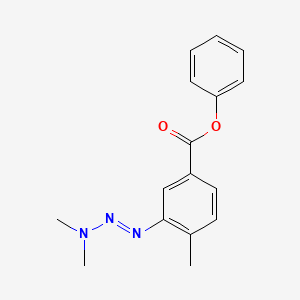
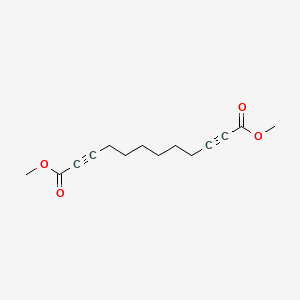
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
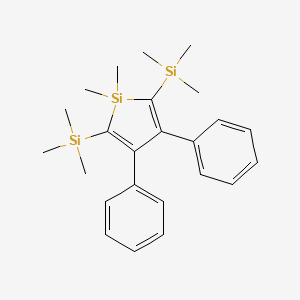

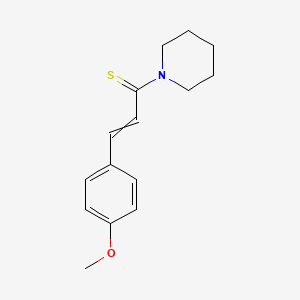
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
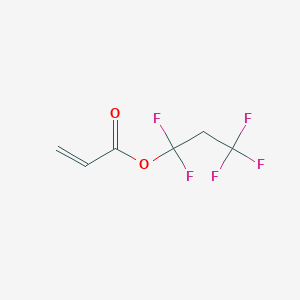
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
